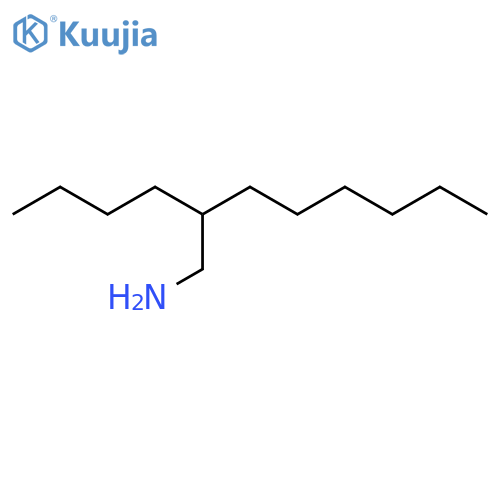Cas no 217655-07-7 (2-Butyl-n-octan-1-amine)

2-Butyl-n-octan-1-amine structure
商品名:2-Butyl-n-octan-1-amine
2-Butyl-n-octan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Butyl-n-octan-1-amine
- 1-Amino-2-butyl-n-octane
- 5-(Aminomethyl)undecane
- 2-Butyl-1-n-octylamine
- 2-butyloctylamine
- 2-butyloctyl amine
- 2-butyloctan-1-amine
- OOCWTIOGJOIPGS-UHFFFAOYSA-N
- T70575
- MFCD20721903
- SCHEMBL1164854
- B5550
- 217655-07-7
-
- MDL: MFCD20721903
- インチ: 1S/C12H27N/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11,13H2,1-2H3
- InChIKey: OOCWTIOGJOIPGS-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 185.21435g/mol
- ひょうめんでんか: 0
- XLogP3: 4.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 9
- どういたいしつりょう: 185.21435g/mol
- 単一同位体質量: 185.21435g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 13
- 複雑さ: 91.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 屈折率: 1.4400 to 1.4440
2-Butyl-n-octan-1-amine セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 2735 8/PG II
- 包装グループ:II
- 危険レベル:8
2-Butyl-n-octan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB549794-5 ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 5 ml |
€501.60 | 2024-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-1g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 1g |
¥211.00 | 2023-11-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5550-5ml |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98.0%(T) | 5ml |
¥1690.0 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269476-25g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 25g |
¥2321.00 | 2023-11-21 | |
| abcr | AB549794-1ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 1ml |
€164.90 | 2024-08-02 | ||
| abcr | AB549794-5ml |
2-Butyl-n-octan-1-amine; . |
217655-07-7 | 5ml |
€501.60 | 2024-08-02 | ||
| A2B Chem LLC | AF37323-5g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% T | 5g |
$65.00 | 2024-04-20 | |
| Ambeed | A880547-5g |
2-Butyloctan-1-amine |
217655-07-7 | 98% T | 5g |
$89.0 | 2025-03-04 | |
| Aaron | AR00BJG7-25g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 98% | 25g |
$265.00 | 2025-02-13 | |
| Chemenu | CM394581-5g |
2-Butyl-n-octan-1-amine |
217655-07-7 | 95%+ | 5g |
$450 | 2023-02-02 |
2-Butyl-n-octan-1-amine 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
217655-07-7 (2-Butyl-n-octan-1-amine) 関連製品
- 108-09-8(1,3-Dimethylbutylamine)
- 104-75-6(2-Ethylhexylamine)
- 106-20-7(Bis(2-ethylhexyl)amine)
- 78-81-9(2-methylpropan-1-amine)
- 100-76-5(Quinuclidine)
- 107-45-9(tert-Octylamine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:217655-07-7)2-Butyl-n-octan-1-amine

清らかである:99%
はかる:25g
価格 ($):255.0